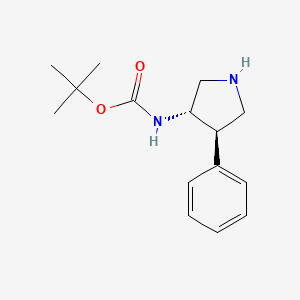

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3S,4R)-4-phenylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKMVLIVAWGYRD-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the pyrrolidine ring. One common method involves the reaction of (3S,4R)-4-phenylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- The compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, especially those aimed at treating neurological conditions. Its structural features allow for modifications that enhance therapeutic efficacy and specificity .

Case Study: Neurological Disorders

- Research indicates that derivatives of this compound may influence neurotransmitter systems, providing insights into mechanisms for treating conditions such as depression and anxiety disorders. Studies have shown promising results in modulating serotonin and dopamine receptors, which are critical in these disorders .

Neuroscience Research

Understanding Neurotransmitter Systems

- tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate is utilized in neuroscience studies to explore neurotransmitter signaling pathways. It aids researchers in understanding the pharmacodynamics of potential therapeutic agents targeting these pathways .

Example: Mechanistic Studies

- In vitro studies have demonstrated that this compound can alter neurotransmitter release profiles, suggesting its potential use in developing drugs that require precise modulation of neurotransmitter activity .

Drug Formulation

Enhanced Bioavailability

- The stability and solubility characteristics of this compound make it suitable for formulating oral medications. This enhances bioavailability and patient compliance by ensuring that active compounds are effectively delivered to systemic circulation .

Formulation Insights

- Its properties allow for the development of sustained-release formulations that can improve therapeutic outcomes by maintaining drug levels within a therapeutic window over extended periods .

Analytical Chemistry

Reference Standard

- In analytical chemistry, this compound serves as a reference standard for quantifying related compounds. Its well-defined structure allows for accurate characterization and quantification in various analytical methods, including chromatography and mass spectrometry .

| Analytical Method | Application |

|---|---|

| HPLC | Quantification of related carbamates |

| Mass Spectrometry | Characterization of metabolic products |

Biotechnology Applications

Targeted Drug Delivery Systems

- Researchers are exploring the use of this compound in developing targeted drug delivery systems. These systems aim to improve the efficacy and safety of therapeutic agents by directing them specifically to diseased tissues or cells .

Case Study: Cancer Therapeutics

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The tert-butyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate

- CAS Number : 351360-61-7

- Molecular Formula : C₁₅H₂₂N₂O₂

- Molecular Weight : 262.35 g/mol

- Density : 1.09 g/cm³

- Boiling Point : 401.1°C at 760 mmHg

- Vapor Pressure : 1.21E-06 mmHg at 25°C

- Stereochemistry : (3S,4R)-configuration .

This compound features a pyrrolidine ring substituted with a phenyl group at the 4-position and a tert-butyl carbamate group at the 3-position. Its stereochemistry and functional groups make it a key intermediate in pharmaceutical synthesis, particularly for chiral molecules targeting neurological or metabolic pathways.

Comparison with Structurally Similar Compounds

tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate

- CAS Number : 1212076-16-8

- Molecular Formula : C₂₂H₂₇ClN₂O₂

- Molecular Weight : 386.92 g/mol

- Key Modifications :

- The benzyl group may improve blood-brain barrier penetration but could reduce metabolic stability .

tert-Butyl N-[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate

- Key Modifications :

- Substituents : 2-Methoxyphenyl group (electron-donating methoxy group).

- Physicochemical Effects :

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

- CAS Number : 1820575-70-9

- Molecular Formula : C₉H₁₉ClN₂O₃

- Key Modifications :

- Functional Groups : Hydroxyl group on the pyrrolidine ring and hydrochloride salt form.

- Stereochemistry : (3R,4R)-configuration (diastereomer of the target compound).

- The hydrochloride salt further increases solubility for intravenous formulations .

tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate

- Key Modifications :

- Substituents : Phenethyl group (bulky hydrophobic substituent).

- Stereochemistry : (3R,4S)-configuration.

- Applications :

tert-Butyl (((3s,4r)-4-fluoropyrrolidin-3-yl)methyl)carbamate

- CAS Number : 2306245-26-9

- Molecular Formula : C₁₀H₁₉FN₂O₂

- Key Modifications :

- Substituents : Fluorine atom on the pyrrolidine ring and methyl carbamate group.

- The methyl group alters steric effects, impacting target selectivity .

Research Implications

- Stereochemistry : The (3S,4R)-configuration in the target compound is critical for enantioselective synthesis, whereas diastereomers (e.g., (3R,4R)) show divergent biological activities .

- Substituent Strategy : Electron-withdrawing groups (e.g., Cl) enhance stability but may require formulation adjustments, while polar groups (e.g., OH) improve solubility for parenteral use .

- Probe Development : Structural analogs with phenethyl or fluorinated groups are promising for chemical biology studies but require optimization for target specificity .

Biological Activity

tert-Butyl (3S,4R)-4-phenylpyrrolidin-3-ylcarbamate is a synthetic compound notable for its biological activity, particularly in the context of medicinal chemistry and enzyme inhibition. This article provides a comprehensive overview of its biological properties, including mechanisms of action, research findings, and comparative analyses with similar compounds.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

- CAS Number : 351360-61-7

The compound's structure includes a tert-butyl group and a phenyl-substituted pyrrolidine ring, which enhance its lipophilicity and stability, facilitating interactions with biological membranes and proteins.

The primary biological activity of this compound stems from its role as an enzyme inhibitor . It forms stable complexes with target enzymes, disrupting their normal functions. This inhibition can affect various biochemical pathways, including:

- Neurotransmitter Degradation : By inhibiting enzymes responsible for neurotransmitter breakdown, the compound may enhance neurotransmitter levels in the synaptic cleft.

- Signal Transduction Pathways : It modulates protein interactions involved in cellular signaling, potentially influencing cell growth and differentiation.

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits specific enzymes associated with neurodegenerative diseases. For instance, studies utilizing surface plasmon resonance (SPR) techniques indicated significant binding affinities to enzymes involved in neurotransmitter metabolism .

Case Studies

- Neuroprotective Effects : A study published in a pharmacological journal highlighted the compound's potential neuroprotective effects against oxidative stress in neuronal cells. The results indicated that the compound reduced cell death in models of neurodegeneration by inhibiting key metabolic enzymes .

- Anti-inflammatory Activity : Another investigation explored its anti-inflammatory properties. The compound was shown to inhibit pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications for inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate | Amino group instead of carbamate | Different reactivity; potential for neuroprotective effects |

| tert-Butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | Fluoro group presence | Altered chemical properties; potential anti-inflammatory effects |

The distinct combination of functional groups in this compound sets it apart from similar compounds, providing unique reactivity and biological properties .

Applications in Drug Development

This compound has been investigated for its potential as a precursor in drug development due to its ability to modify enzyme activity effectively. Its unique structural features allow it to serve as a building block for synthesizing more complex molecules aimed at treating various diseases, including cancer and neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.